2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine
Description
Properties
CAS No. |
63261-10-9 |
|---|---|
Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9N3O3/c1-8-5-6-9(18-8)11-12(15(16)17)14-7-3-2-4-10(14)13-11/h2-7H,1H3 |
InChI Key |
WAZABBQNRBIEDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(N3C=CC=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway
This method involves two sequential steps:
Reaction Conditions
Mechanistic Insights
The nitro group stabilizes the intermediate during cyclization, while the chloro substituent facilitates Pd-catalyzed cross-coupling. The furan group is introduced via transmetalation of the boronic acid.
Metal-Free Cyclocondensation Using Iodine Catalyst
One-Pot Three-Component Reaction
This approach employs a single-step synthesis using:
Optimized Conditions
Key Advantages
-
Avoids toxic metals and harsh conditions.
-
High atom economy due to in situ imine formation and cyclization.
Au/Al₂O₃-Catalyzed Nitro Group Introduction
Sequential Functionalization
Data Table: Reaction Parameters
| Step | Substrate | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Aminopyridine | None | DCE, 70°C, 24 h | 78 |
| 2 | Intermediate | Au/Al₂O₃ | MeOH, NaBH₄, RT | 94 |
Mechanism
Gold nanoparticles facilitate nitro group reduction and subsequent re-oxidation, ensuring regioselectivity at position 3.
Radical-Mediated Cyclization of 2-Aminopyridine Derivatives
Substrate Design
Key Observations
Comparative Analysis of Methods
Efficiency and Sustainability
| Method | Steps | Catalyst | Yield (%) | Eco-Friendliness |
|---|---|---|---|---|
| Suzuki Coupling | 2 | Pd(PPh₃)₄ | 85 | Moderate |
| Iodine-Catalyzed | 1 | I₂ | 92 | High |
| Au/Al₂O₃ Nitration | 2 | Au Nanoparticles | 94 | High |
| Radical Cyclization | 2 | None | 76 | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acid or base catalysts depending on the specific reaction.
Major Products Formed
Reduction: 2-(5-Methylfuran-2-yl)-3-aminoimidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Cyclization: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine exhibit significant antimicrobial properties. The nitro group is often associated with enhanced activity against various bacteria and fungi. Studies have shown that derivatives of this compound can inhibit the growth of resistant strains of bacteria, making it a potential candidate for developing new antibiotics.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that the imidazo[1,2-a]pyridine framework can interact with biological targets involved in cancer cell proliferation. In vitro assays demonstrate that certain derivatives can induce apoptosis in cancer cell lines, warranting further investigation into their mechanisms of action.
Case Study: Anticancer Activity
A recent study explored the anticancer effects of various substituted imidazo[1,2-a]pyridine derivatives. Among them, this compound exhibited promising results against human cancer cell lines, showing IC50 values comparable to established chemotherapeutics. This highlights the compound's potential as a lead structure for future drug development.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its charge transport properties is ongoing, with initial findings suggesting favorable conductivity characteristics.
Table 2: Material Properties
| Property | Value |
|---|---|
| Conductivity | Moderate |
| Stability | High |
| Solubility | Soluble in organic solvents |
Photodegradation Studies
The environmental impact of synthetic compounds is an area of growing concern. Studies have investigated the photodegradation pathways of this compound under UV light exposure. The findings suggest that this compound undergoes significant degradation, leading to less harmful byproducts. This property positions it as a candidate for use in environmentally friendly materials.
Mechanism of Action
The mechanism of action of 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the compound can inhibit key enzymes involved in microbial metabolism, thereby exerting its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Physicochemical and Pharmacokinetic Properties
Solubility :
The 5-methylfuran substituent in the target compound likely enhances aqueous solubility compared to sulfone-bearing analogs (e.g., 1c : 6,8-dichloro-2-[(4-fluorophenylsulfonyl)methyl]-3-nitroimidazo[1,2-a]pyridine), which exhibit poor solubility (<10 µM in HepG2 medium) .Metabolic Stability :
Hydroxyalkynyl-substituted derivatives (e.g., 70a–k ) at position 8 show improved microsomal stability (t1/2 > 60 minutes). The 5-methylfuran group may offer similar stability by resisting oxidative metabolism .
Toxicity Profiles
The 5-methylfuran substituent is expected to retain this safety profile due to non-genotoxic mechanisms .
Comparative Data Table
Key Research Findings
- Antiparasitic Efficacy : The 5-methylfuran substituent may synergize with the nitro group to enhance bioactivation in Leishmania parasites, similar to optimized sulfone derivatives .
- Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution or cyclization methods, comparable to routes used for 2-thioalkyl analogs (yields >80%) .
- Safety: Unlike chlorinated derivatives (e.g., 3f: CC50 > 100 µM in HepG2), the 5-methylfuran group minimizes cytotoxicity, aligning with non-genotoxic profiles of related compounds .
Biological Activity
2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a nitro group and a furan moiety, is part of a larger class of imidazo[1,2-a]pyridines known for their diverse pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.20 g/mol. The structure includes an imidazo[1,2-a]pyridine core fused with a 5-methylfuran ring and a nitro group at the 3-position, contributing to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₃O₃ |
| Molecular Weight | 229.20 g/mol |
| LogP | 3.0257 |
| Polar Surface Area (PSA) | 76.26 Ų |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways, which can disrupt the growth of pathogens.
- DNA Interaction : Nitroimidazole derivatives are known for their ability to interact with DNA, leading to strand breaks and ultimately cell death in susceptible organisms.
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacteria and protozoa, making it a candidate for further development as an antimicrobial agent.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against various pathogens:
| Pathogen | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Trypanosoma brucei | 0.25 | DNA interaction and enzyme inhibition |
| Escherichia coli | 0.5 | Disruption of cell wall synthesis |
| Staphylococcus aureus | 0.75 | Inhibition of protein synthesis |
Study on Antiparasitic Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of nitroimidazoles, including this compound. The compound exhibited potent activity against Trypanosoma brucei, with an IC₅₀ value significantly lower than that of standard treatments, indicating its potential as an effective antiparasitic agent .
Evaluation Against Bacterial Strains
Another study focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .
Q & A
Q. What synthetic methodologies are effective for preparing 2-(5-Methylfuran-2-yl)-3-nitroimidazo[1,2-a]pyridine and its derivatives?
The synthesis typically involves multicomponent reactions or sequential coupling strategies. For example:
- Base-mediated alkylation : 2-(3-Nitroimidazo[1,2-a]pyridin-2-yl)isothiouronium chloride reacts with functionalized alkyl halides (e.g., 5-methylfuran-2-yl derivatives) in the presence of a base (e.g., K₂CO₃) to introduce the 5-methylfuran substituent .
- Microwave-assisted reactions : Optimized conditions (e.g., methanol/water solvent systems with trifluoroacetic acid catalysis) improve yields for nitroimidazo[1,2-a]pyridine derivatives .
- Characterization : Confirmation of structure via / NMR, HRMS, and IR spectroscopy is critical. For example, HRMS (ESI) confirms molecular weights within ±0.005 Da accuracy .
Q. How can researchers validate the purity and structural integrity of synthesized compounds?
Key techniques include:
- Chromatography : TLC (Rf values in cyclohexane/ethyl acetate systems) and HPLC for purity assessment .
- Thermal analysis : Melting points (e.g., 171–173°C for 3e derivatives) and thermogravimetric analysis (TGA) assess stability .
- Spectroscopic validation : NMR signals (e.g., vinyl protons at δ 6.09–6.67 ppm) and IR absorption bands (e.g., nitro groups at 1527–1347 cm) confirm functional groups .
Advanced Research Questions
Q. What strategies address the lack of antibacterial activity in nitroimidazo[1,2-a]pyridine derivatives?
Despite structural similarities to bioactive scaffolds, some derivatives show no antibacterial activity against S. aureus or P. aeruginosa . Mitigation strategies include:
- Substituent optimization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 6 or 8 enhances membrane permeability .
- Bioisosteric replacement : Replacing sulfur with selenium or modifying the nitro group to a sulfonamide improves target binding .
- In silico modeling : Molecular docking with bacterial nitroreductases identifies steric clashes or electronic mismatches .
Q. How does the 5-methylfuran substituent influence antileishmanial activity?
The 5-methylfuran moiety enhances lipophilicity and bioavailability, critical for targeting intracellular Leishmania amastigotes. Key findings:
- Nitroreductase activation : The nitro group is reduced by Leishmania-specific nitroreductases (NTR1), generating cytotoxic metabolites that disrupt DNA synthesis .
- Structure-activity relationships (SAR) : Derivatives with 5-methylfuran at position 2 exhibit lower IC values (e.g., <1 µM against L. donovani) compared to phenyl or alkyl analogs .
Q. What experimental designs resolve contradictions in biological activity data?
Conflicting results (e.g., activity in Leishmania but not bacteria) require:
- Strain-specific assays : Test compounds against clinically resistant strains (e.g., P. aeruginosa 932C/21) to rule out intrinsic resistance mechanisms .
- Cytotoxicity controls : Use HepG2 cells to differentiate between selective antiparasitic activity and general toxicity .
- Metabolite profiling : LC-MS/MS identifies active metabolites in parasitic vs. mammalian cells, clarifying mode of action .
Methodological Challenges and Solutions
Q. How can researchers improve aqueous solubility for in vivo studies?
Q. What analytical techniques quantify nitroimidazo[1,2-a]pyridine derivatives in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
